molecular formula C16H12FN5O3 B3562914 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B3562914
M. Wt: 341.30 g/mol
InChI Key: ARSBRGWIQMPDON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxolane ring. The tetrazol group is a five-membered ring containing four nitrogen atoms and one carbon atom. The fluorophenyl group is a phenyl group (a benzene ring) with a fluorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The benzodioxol and tetrazol groups could potentially undergo various reactions, such as substitution or addition reactions. The fluorophenyl group could also participate in reactions, particularly if a suitable nucleophile is present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzodioxol, tetrazol, and fluorophenyl groups could influence its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with biological targets, and exploring its potential use in various fields .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-3-1-2-4-12(11)18-15(23)8-22-20-16(19-21-22)10-5-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSBRGWIQMPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 2
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

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